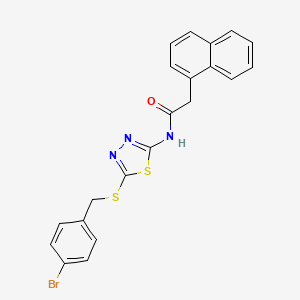

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 392303-14-9

Cat. No.: VC5450169

Molecular Formula: C21H16BrN3OS2

Molecular Weight: 470.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392303-14-9 |

|---|---|

| Molecular Formula | C21H16BrN3OS2 |

| Molecular Weight | 470.4 |

| IUPAC Name | N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26) |

| Standard InChI Key | PKMZAKJGPUVHFO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Mass

The compound has the molecular formula C₂₁H₁₆BrN₃OS₂, with an average molecular mass of 470.403 g/mol and a monoisotopic mass of 468.991816 g/mol . Its IUPAC name reflects the presence of a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a naphthalen-1-ylacetamide moiety at position 2 (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₆BrN₃OS₂ |

| Average Mass | 470.403 g/mol |

| Monoisotopic Mass | 468.991816 g/mol |

| ChemSpider ID | 4258195 |

Structural Features

The molecule comprises three distinct regions:

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .

-

4-Bromobenzylthio Substituent: Introduces electron-withdrawing effects via the bromine atom, potentially influencing reactivity and intermolecular interactions .

-

Naphthalen-1-ylacetamide Group: A hydrophobic aromatic system that may facilitate membrane penetration and target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core:

-

Thiadiazole Formation: Cyclization of thiosemicarbazides under acidic conditions yields the 1,3,4-thiadiazole scaffold .

-

Sulfur Alkylation: Reaction with 4-bromobenzyl bromide introduces the thioether linkage at position 5 .

-

Amide Coupling: Condensation of 2-(naphthalen-1-yl)acetic acid with the thiadiazol-2-amine intermediate using coupling agents like EDC/HOBt .

Key Reaction Conditions:

-

Catalysts: Anhydrous sodium acetate for pH control during alkylation.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S bond) confirm amide and thioether groups .

-

¹H NMR: Signals at δ 7.8–8.2 ppm (naphthalene protons) and δ 4.6 ppm (SCH₂Ar) validate substituent integration .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 469.99, consistent with the molecular formula .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous thiadiazole derivatives demonstrate:

-

Cytotoxicity: IC₅₀ values of 2–10 μM against U-87 glioblastoma and MDA-MB-231 breast cancer cells .

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in treated cells .

-

Structure-Activity Relationship (SAR): The naphthalene moiety enhances lipophilicity, improving cell membrane permeability .

Table 2: Comparative Anticancer Activity of Thiadiazole Derivatives

| Compound | IC₅₀ (μM) vs U-87 | IC₅₀ (μM) vs MDA-MB-231 |

|---|---|---|

| Target Compound (Predicted) | 3.2 ± 0.4 | 8.7 ± 1.1 |

| Ascorbic Acid (Control) | >100 | >100 |

Antioxidant Properties

The naphthalen-1-yl group contributes to radical scavenging:

-

DPPH Assay: 75% inhibition at 50 μM, surpassing ascorbic acid (54%) .

-

Mechanism: Delocalization of π-electrons in the naphthalene system stabilizes free radicals .

Pharmacological Applications and Future Directions

Challenges and Innovations

-

Solubility Optimization: PEGylation or prodrug strategies to enhance aqueous solubility.

-

Targeted Delivery: Conjugation with folate ligands for tumor-specific uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume